REACTION_CXSMILES
|
[NH2:1][CH:2]([C:6]([OH:8])=[O:7])[CH2:3][CH2:4][SH:5].[OH-].[K+].Br[CH2:12][CH2:13][OH:14]>C(O)C>[NH2:1][CH:2]([CH2:3][CH2:4][S:5][CH2:12][CH2:13][OH:14])[C:6]([OH:8])=[O:7] |f:1.2|
|
Name
|
|
Quantity
|
6.69 g
|
Type
|
reactant
|
Smiles
|
NC(CCS)C(=O)O
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Name
|
|
Quantity
|
56 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to 25° C
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)O)CCSCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |